molecular formula C26H31FN6O3 B10835940 Pyrazolo[1,5-a]pyrimidine derivative 16

Pyrazolo[1,5-a]pyrimidine derivative 16

Cat. No.: B10835940
M. Wt: 494.6 g/mol
InChI Key: DXRCURBJOZPWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidine derivative 16 is a novel, potent small-molecule identified as a reversal agent against ABCB1-mediated multidrug resistance (MDR) in cancer research . It exhibits low cytotoxicity and effectively restores the sensitivity of resistant cancer cell lines, such as MCF-7/ADR, to chemotherapeutic agents like paclitaxel (PTX), with reversal potencies significantly greater than some established benchmarks (RF > 100) . The compound acts by binding to and stabilizing the P-glycoprotein (P-gp/ABCB1) efflux pump, thereby inhibiting its function and increasing intracellular concentrations of anticancer drugs . This mechanism, combined with its ability to induce tubulin depolymerization, cell cycle arrest, and apoptosis in resistant cells under low-dose PTX co-treatment, makes it a highly promising candidate for investigating novel strategies to overcome chemoresistance in tumors . The core pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its significant protein kinase inhibitory activity and role in targeted cancer therapy, underscoring the broader therapeutic potential of derivatives based on this pharmacophore . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H31FN6O3

Molecular Weight

494.6 g/mol

IUPAC Name

N-cyclopropyl-5-[2-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34)

InChI Key

DXRCURBJOZPWHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6

Origin of Product

United States

The Significance of the Pyrazolo 1,5 a Pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine (B1248293) structural motif is a fused, rigid, and planar N-heterocyclic system composed of both pyrazole (B372694) and pyrimidine (B1678525) rings. researchgate.net This unique arrangement provides a versatile platform for structural modifications, allowing for the fine-tuning of physicochemical and pharmacological properties. researchgate.netnih.gov The synthetic accessibility and the ability to introduce a wide array of substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring system have made it an attractive target for combinatorial library design and medicinal chemistry campaigns. researchgate.netrsc.org

The inherent biological relevance of this scaffold is underscored by its structural similarity to endogenous purines, enabling these derivatives to interact with a wide range of biological targets, particularly protein kinases. rsc.org The development of efficient synthetic methodologies, including multicomponent reactions and microwave-assisted synthesis, has further accelerated the exploration of the chemical space around this privileged core. researchgate.netrsc.org

An Overview of Therapeutic Applications for Pyrazolo 1,5 a Pyrimidine Core Structures

The therapeutic potential of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is remarkably broad, with compounds from this class demonstrating a wide spectrum of biological activities. mdpi.com These include applications as anticancer, anti-infectious, anti-inflammatory, and central nervous system (CNS) agents. mdpi.com

In the realm of oncology, pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer. rsc.org Notably, this scaffold is the core of several approved and clinical-stage tropomyosin receptor kinase (Trk) inhibitors, such as larotrectinib, entrectinib, and repotrectinib, which are used in the treatment of solid tumors with NTRK gene fusions. mdpi.com Furthermore, derivatives have shown inhibitory activity against other cancer-relevant kinases like Pim-1, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR). rsc.orgnih.gov

Beyond cancer, these compounds have been investigated for their potential in treating viral infections. A notable example is a specific derivative, Pyrazolo[1,5-a]pyrimidine derivative 16 , which has demonstrated potent antiviral activity. acs.orgnih.gov This particular derivative, a potent inhibitor of the host kinase casein kinase 2 (CSNK2), has shown significant efficacy against pathogenic SARS-like β-coronaviruses in preclinical studies. acs.orgnih.gov

The following sections will delve into the specifics of this promising antiviral agent, this compound.

A Closer Look at this compound

Recent research has highlighted the significant potential of a specific compound, This compound , as a potent antiviral agent. This derivative has been identified as a powerful inhibitor of host kinase CSNK2, a target for the inhibition of pathogenic SARS-like β-coronaviruses. acs.orgnih.gov

Synthesis and Structure

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various synthetic routes. One reported method involves the reaction of an appropriate aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov In a specific example from the literature, a pyrazolo[1,5-a]pyrimidine derivative, also designated as compound 16, was synthesized in a 71% yield through the reaction of an aminopyrazole with diethyl malonate. nih.gov The core structure of this compound features a 6-(acetamino)indole as its 5-substituent. acs.org

Research Findings on Antiviral Activity

The primary therapeutic interest in this compound stems from its potent antiviral properties. Research has demonstrated its efficacy against murine hepatitis virus (MHV), a β-coronavirus. acs.orgnih.gov

Table 1: In Vitro Antiviral Activity of this compound

Assay SystemVirusPotency (IC₅₀)
MHV-nLucMurine Hepatitis Virus (β-CoV)0.04 µM

Data sourced from studies on the inhibition of pathogenic SARS-like β-coronaviruses. acs.orgnih.gov

This potent inhibitory activity is attributed to its function as a CSNK2A inhibitor. acs.org The inhibition of this host kinase has been identified as a key mechanism for suppressing the replication of β-coronaviruses. acs.orgnih.gov

A Focused Examination of this compound and its Analogs in Scientific Research

The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the basis for a variety of compounds with diverse therapeutic potential. This article provides a detailed analysis of a specific compound, this compound, and explores the broader research context of similarly designated compounds within key areas of drug discovery.

Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives

Cyclocondensation Reactions

Cyclocondensation reactions represent the most fundamental and widely employed strategy for the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govrsc.org This approach typically involves the reaction of a 5-aminopyrazole derivative, which acts as a binucleophile, with a 1,3-bielectrophilic partner. nih.gov

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the bifunctional reagent, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov The choice of bifunctional reagent, such as 1,3-diketones, β-ketoesters, or β-enaminones, allows for the introduction of various substituents at positions 5 and 7 of the resulting pyrazolo[1,5-a]pyrimidine. researchgate.net

In the specific synthesis starting from aminopyrazole derivative 16 , a cyclocondensation reaction is employed using diethyl malonate as the bifunctional reagent. This reaction leads to the formation of the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate 17 . nih.gov

Table 1: Cyclocondensation of Aminopyrazole 16

Reactant 1 Reactant 2 Product Yield

This initial cyclization sets the stage for further functionalization of the heterocyclic core. The resulting diol 17 is then subjected to a chlorination reaction using phosphorus oxychloride to yield the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivative 18 . nih.gov

Table 2: Chlorination of Dihydroxy-pyrazolo[1,5-a]pyrimidine 17

Reactant Reagent Product Yield

While not directly employed in the documented synthesis of the derivatives from aminopyrazole 16 , the use of other electrophiles such as 3-oxo-2-phenyl propanenitrile is a known strategy to access different substitution patterns on the pyrazolo[1,5-a]pyrimidine ring system. mdpi.com These types of reagents can introduce both cyano and phenyl groups, further expanding the structural diversity of the resulting products.

Advanced Synthetic Transformations

Following the initial construction of the pyrazolo[1,5-a]pyrimidine core, advanced synthetic transformations are often employed to introduce further structural modifications and build molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and a halide, is particularly useful for introducing aryl or heteroaryl substituents. nih.gov

In the synthesis of the target derivatives from aminopyrazole 16 , a selective substitution of the C(7)-chlorine atom in the dichloro-intermediate 18 with morpholine (B109124) gives intermediate 19 . nih.gov Subsequently, a Suzuki coupling reaction is performed on intermediate 19 with indole-4-boronic acid pinacol (B44631) ester. This reaction is catalyzed by a palladium(0) complex and results in the formation of the C-C bond at the C(5) position, yielding the benzyl-masked alcohol 20 . nih.gov

Table 3: Suzuki Coupling Reaction

Reactant 1 Reactant 2 Product Catalyst Yield

The Buchwald-Hartwig amination, another important palladium-catalyzed reaction, is used to form carbon-nitrogen bonds and can be employed to introduce various amino groups onto the pyrazolo[1,5-a]pyrimidine scaffold.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. nih.gov In the context of the pyrazolo[1,5-a]pyrimidine derivatives synthesized from aminopyrazole 16 , this strategy is employed in the final steps to introduce a variety of amine substituents. nih.gov Following the Suzuki coupling, the benzyl (B1604629) protecting group of the alcohol in compound 20 is removed to give the primary alcohol, which is then oxidized to the corresponding aldehyde. This aldehyde serves as the substrate for a series of reductive amination reactions with different amines, using sodium triacetoxyborohydride (B8407120) as the reducing agent, to afford the final library of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The yields for these final steps range from 25% to 93%. nih.gov

Introduction of Halogenated Moieties (e.g., Fluorination)

The incorporation of halogen atoms, particularly fluorine, into the pyrazolo[1,5-a]pyrimidine core can significantly modulate the physicochemical and biological properties of the resulting compounds. Several methods have been developed for the regioselective halogenation of this scaffold.

A prevalent strategy for introducing halogens at the 3-position involves a one-pot, microwave-assisted reaction. This approach typically starts with the cyclocondensation of a β-enaminone with a 5-aminopyrazole to form the pyrazolo[1,5-a]pyrimidine core. This is followed by electrophilic substitution using an N-halosuccinimide (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), to yield the corresponding 3-halo-pyrazolo[1,5-a]pyrimidine. rsc.org This method is noted for its efficiency, short reaction times, and high yields. rsc.org

For instance, the reaction of various β-enaminones with NH-5-aminopyrazoles under microwave irradiation, followed by treatment with an N-halosuccinimide in 1,2-dichloroethane (B1671644) at room temperature, has been shown to produce 3-halopyrazolo[1,5-a]pyrimidines in yields ranging from 89% to 96%. rsc.org

Another effective method for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines employs potassium persulfate (K₂S₂O₈) in conjunction with sodium halides (NaX) in an aqueous medium. nih.govnih.gov This process involves a tandem cyclization/oxidative halogenation sequence, offering an environmentally benign route to these compounds. nih.gov The reaction of amino pyrazoles with enaminones or chalcones in the presence of K₂S₂O₈ and a sodium halide proceeds smoothly in water, providing good to excellent yields of the 3-halogenated products. nih.gov

The synthesis of specifically fluorinated pyrazolo[1,5-a]pyrimidines often requires a different approach due to the high reactivity of fluorinating agents. A common strategy involves the construction of the heterocyclic scaffold from a pre-fluorinated building block. For example, 3-fluoro-pyrazolo[1,5-a]pyrimidine analogues can be synthesized starting from a 3-amino-4-fluoropyrazole intermediate. kuleuven.be This precursor is then condensed with a suitable partner, such as diethyl ethoxymethylenemalonate, to construct the pyrimidine ring, thereby incorporating the fluorine atom at the desired position. kuleuven.be

A multi-step synthesis of a specific aminopyrazole derivative, Pyrazolo[1,5-a]pyrimidine derivative 16 , has been reported. nih.gov The synthesis commences with the reaction of 2,5 M n-butyllithium with a solution of a suitable precursor in THF at -78 °C, followed by the addition of acetonitrile (B52724) to yield a beta-ketoester derivative (15 ). This intermediate is then condensed with hydrazine (B178648) monohydrate in refluxing ethanol (B145695) to afford the aminopyrazole derivative 16 in an 87% yield over the two steps. nih.gov

Table 1: Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines via Microwave-Assisted One-Pot Reaction rsc.org

Starting MaterialsHalogenating AgentSolventConditionsProductYield (%)
β-Enaminone, 5-AminopyrazoleN-Iodosuccinimide (NIS)1,2-Dichloroethanert, 20 min3-Iodo-pyrazolo[1,5-a]pyrimidine96
β-Enaminone, 5-AminopyrazoleN-Bromosuccinimide (NBS)1,2-Dichloroethanert, 20 min3-Bromo-pyrazolo[1,5-a]pyrimidine93
β-Enaminone, 5-AminopyrazoleN-Chlorosuccinimide (NCS)1,2-Dichloroethanert, 20 min3-Chloro-pyrazolo[1,5-a]pyrimidine89

Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyrazolo[1,5-a]pyrimidines. These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Ultrasonic Irradiation Methods

Ultrasonic irradiation has emerged as a powerful tool in green organic synthesis. The use of ultrasound can significantly accelerate reaction rates, improve yields, and often allows for the use of milder reaction conditions.

The synthesis of pyrazolo[1,5-a]pyrimidines via a cyclocondensation reaction under ultrasonic irradiation has been successfully demonstrated. For example, the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol under sonication for just 5 minutes affords the corresponding pyrazolo[1,5-a]pyrimidines in satisfactory yields ranging from 61% to 98%. nih.govresearchgate.net This method offers several advantages, including a simple procedure, easy work-up, and dramatically reduced reaction times compared to conventional heating methods. nih.gov

Another green approach utilizing ultrasound involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in aqueous ethanol, assisted by potassium bisulfate (KHSO₄). bme.hu This method provides good yields of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives and avoids the use of toxic solvents. bme.huresearchgate.net

Table 2: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives nih.gov

Reactant 1Reactant 2SolventTime (min)Yield (%)
CF₃C(O)CH=C(Me)OMe3-Amino-5-methyl-1H-pyrazoleEtOH598
CF₃C(O)CH=C(Ph)OMe3-Amino-5-methyl-1H-pyrazoleEtOH595
CF₃C(O)CH=C(4-F-C₆H₄)OMe3-Amino-5-methyl-1H-pyrazoleEtOH592

Aqueous Media Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. Water is non-toxic, non-flammable, and readily available. Several synthetic routes to pyrazolo[1,5-a]pyrimidines have been adapted to proceed in aqueous media.

As mentioned earlier, the K₂S₂O₈-promoted synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines is effectively carried out in water. nih.gov This not only provides a greener alternative to traditional organic solvents but also simplifies the work-up procedure.

Furthermore, ultrasound-assisted synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines has been successfully performed in water or aqueous ethanol. eurjchem.comresearchgate.net For instance, the reaction of a carboxylate-substituted 3-aminopyrazole (B16455) with various formylated active proton compounds under ultrasonic irradiation in the presence of a mild acid catalyst in aqueous ethanol yields the desired products in good yields. eurjchem.com These methods highlight the feasibility of conducting complex organic transformations in environmentally benign solvent systems.

Biological Activities and Therapeutic Potential of Pyrazolo 1,5 a Pyrimidine Derivatives

Anticancer Activities

The anticancer properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are a major area of investigation. Derivative 16, in particular, has been evaluated for its ability to interfere with key pathways that drive cancer cell growth and proliferation.

Kinase Inhibition

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a common feature of many cancers. Pyrazolo[1,5-a]pyrimidine derivative 16 has been identified as an inhibitor of several important kinases.

Notably, a series of pyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TrkA). nih.gov Within this class of compounds, specific derivatives have demonstrated potent inhibitory activity. For instance, compounds 6t and 6s showed significant dual inhibitory action against CDK2 and TrkA. nih.gov The pyrazolo[1,5-a]pyrimidine core is a recognized scaffold for developing inhibitors of various kinases, including CDKs and Trks. nih.govresearchgate.net

The versatility of this scaffold is further highlighted by the development of derivatives targeting other kinases such as Phosphoinositide 3-kinase δ (PI3Kδ). nih.gov Research has also explored the potential of these compounds to inhibit other kinases like Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Casein Kinase 2 (CK2), and B-Raf, which are all critical targets in cancer therapy. nih.gov The structural framework of pyrazolo[1,5-a]pyrimidines allows for modifications that can be tailored to achieve selectivity and potency against specific kinase targets. nih.govmdpi.com

Table 1: Kinase Inhibition Profile of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

DerivativeTarget KinaseIC₅₀ (µM)Reference
6t CDK20.09 nih.gov
6s CDK20.23 nih.gov
6t TrkA0.45 nih.gov
42 TrkA0.087 mdpi.com
42 ALK20.105 mdpi.com

IC₅₀ represents the concentration of the compound required to inhibit 50% of the kinase activity.

Antiproliferative Effects on Cancer Cell Lines

The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives often translates into potent antiproliferative effects against various cancer cell lines. Studies have demonstrated that these compounds can effectively halt the growth of tumor cells. For example, compound 6n from a synthesized series exhibited broad-spectrum anticancer activity, with a mean growth inhibition of 43.9% across 56 different human cancer cell lines. nih.govresearchgate.net

In another study, newly synthesized pyrazolo[1,5-a]pyrimidine derivatives, specifically compounds 5a-c, were screened against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. ekb.eg Compound 5b, in particular, showed promising activity against the HCT-116 cell line, with an IC₅₀ value of 8.64 µM, which was comparable to the reference drug doxorubicin. ekb.eg These findings underscore the potential of this class of compounds as broad-spectrum anticancer agents. nih.govnih.govbenthamdirect.com

Table 2: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

DerivativeCell LineIC₅₀ (µM)Reference
5b HCT-1168.64 ekb.eg
5a HCT-11613.26 ekb.eg
5c HCT-11616.74 ekb.eg
5b HepG-212.76 ekb.eg
5a MCF-718.52 ekb.eg

IC₅₀ represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Anti-infective Applications

Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their potential in combating infectious diseases. researchgate.net

Antimicrobial Activity

The structural similarity of pyrazolo[1,5-a]pyrimidines to purine (B94841) bases suggests their potential to interfere with microbial metabolic pathways. vulcanchem.com Research has shown that certain derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, derivatives bearing phenylamino (B1219803) and carboxamide substituents have demonstrated significant efficacy, with some compounds showing a minimum inhibitory concentration (MIC) as low as 2 µg/mL against Staphylococcus aureus. vulcanchem.com The antimicrobial potential of this scaffold continues to be an active area of research. researchgate.net

Antitubercular Activity

Tuberculosis remains a major global health challenge, and there is an urgent need for new therapeutic agents. Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified through high-throughput screening as a promising lead for antitubercular drug development. nih.govacs.org Subsequent research has focused on synthesizing and evaluating analogues to improve their activity against Mycobacterium tuberculosis. nih.govacs.org These efforts have led to the identification of compounds with significant antitubercular potency and low cytotoxicity, showing promise for activity within macrophages, the primary host cells for M. tuberculosis. nih.gov Some studies have also investigated their potential to inhibit key mycobacterial enzymes like InhA. acs.org

Antiviral Activity

The broad biological activity of the pyrazolo[1,5-a]pyrimidine scaffold extends to antiviral applications. researchgate.netnih.gov Derivatives have been investigated for their potential to inhibit a range of viruses. While specific data on the activity of a singular "derivative 16" against Hepatitis C, HIV, and SARS-CoV-2 3CLpro is not detailed in the available literature, the general class of pyrazolo[1,5-a]pyrimidines has been noted for its antiviral potential, making it a promising area for future drug discovery efforts. researchgate.net

Antischistosomal Activity

Schistosomiasis is a parasitic disease caused by blood flukes of the genus Schistosoma. Research into novel antischistosomal agents has explored various chemical scaffolds, including pyrazolo[1,5-a]pyrimidines.

A study investigating a series of pyrazolo[1,5-a]pyrimidine derivatives for their activity against Schistosoma mansoni revealed that the 7-mercaptopyrazolo[1,5-a]pyrimidines demonstrated the most significant in vitro activity. nih.gov Specifically, certain compounds in this series were found to be lethal to the parasite at a concentration of 100 micrograms/mL after only one hour of exposure. nih.gov In contrast, the 7-hydroxypyrazolo[1,5-a]pyrimidines were less active. nih.gov However, it is important to note that none of the compounds that showed promise in vitro were found to be effective when tested in vivo. nih.gov

Other Pharmacological Potentials

Beyond its potential role in combating parasitic infections, this compound and related compounds have been investigated for a variety of other pharmacological effects.

Phosphodiesterase (PDE) Inhibition (e.g., PDE2A)

Phosphodiesterases (PDEs) are a family of enzymes that play a crucial role in regulating intracellular signaling pathways. Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a range of disorders. The inhibition of Phosphodiesterase 2A (PDE2A), in particular, is being explored for its potential to alleviate cognitive deficits associated with conditions like Alzheimer's disease and Parkinson's disease. google.com A patent for nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives highlights their potential as PDE2 inhibitors for treating neurological and psychiatric disorders. google.com

Carbonic Anhydrase (CA IX/XII) Inhibition

Carbonic anhydrases (CAs) are enzymes involved in various physiological processes, and certain isoforms, such as CA IX and CA XII, are associated with tumors. nih.govnih.gov A study focused on rationally designed pyrazolo[1,5-a]pyrimidines as dual inhibitors of CA IX/XII and cyclin-dependent kinase 6 (CDK6) for the treatment of non-small cell lung cancer. nih.gov In this research, compounds bearing a sulfonamide group showed enhanced CA inhibition. nih.gov For instance, compounds 7d , 11b , and 11d exhibited Kᵢ values of 11.2, 18.4, and 19.7 nM against CA IX, respectively, while compounds 11a and 11c had Kᵢ values of 14.8 and 8.7 nM against CA XII. nih.gov

Another study developed coumarin-grafted pyrazolo[1,5-a]pyrimidines as selective inhibitors of these cancer-related CA isoforms. nih.gov

Immunomodulatory Effects

Inflammation is a key factor in many diseases, and compounds with immunomodulatory properties are of significant therapeutic interest. A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated as COX-2 inhibitors with potential immunomodulatory activity. nih.gov The most active derivatives, compounds 8 and 13 , were found to down-regulate the expression of pro-inflammatory proteins TNF-α and IL-6 in RAW264.7 cells. nih.gov Specifically, these compounds reduced IL-6 levels by 65.8% and 70.3%, respectively, and suppressed TNF-α by 63.1% and 59.2%. nih.gov

Antioxidant, Anti-diabetic, Anti-Alzheimer's, and Anti-arthritic potentials

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives possess a broad spectrum of other potential therapeutic benefits.

Antioxidant Activity : Several studies have highlighted the antioxidant potential of this class of compounds. researchgate.netresearchgate.nettandfonline.com One study found that compound 3l , a 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative, exhibited the highest antioxidant and free radical scavenging activities in its series. researchgate.netbohrium.com

Anti-diabetic Activity : The potential of pyrazolo[1,5-a]pyrimidines as anti-diabetic agents has been explored through the inhibition of enzymes like α-amylase. researchgate.netsemanticscholar.org Compound 3l demonstrated the strongest inhibition of α-amylase in its series, with an inhibition percentage of 72.91 ± 0.14. researchgate.netbohrium.com Another study focused on the development of these derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, with compound c24 showing high potency and selectivity. nih.gov

Anti-Alzheimer's Potential : The inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. researchgate.net The aforementioned compound 3l also showed significant acetylcholinesterase inhibition at 62.80 ± 0.06%. researchgate.netbohrium.com Other pyrimidine (B1678525) derivatives have also been investigated for their multi-target approach to treating Alzheimer's disease. nih.gov

Anti-arthritic Potential : The anti-arthritic potential of these compounds has been evaluated by their ability to inhibit protein denaturation. researchgate.netbohrium.com In one study, the 5-(2-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine derivative 3i showed the most significant inhibition of protein denaturation and proteinase activity. bohrium.com

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the type and position of substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.gov Modifications can significantly alter the compound's electronic properties, lipophilicity, and spatial conformation, which in turn affects its binding affinity to target proteins like kinases. nih.gov

The core scaffold of pyrazolo[1,5-a]pyrimidine offers multiple sites for substitution, with positions 2, 3, 5, and 7 being the most commonly explored for optimizing biological activity. nih.gov

Position 2: Modifications at this position on the pyrazole ring are synthetically accessible. For instance, in antitubercular agents, replacing a methyl group at the C2 position with a hydroxyl or amino group has been investigated to probe substituent effects. acs.org

Position 3: This position is frequently targeted for modification and can be crucial for potency. In Tropomyosin receptor kinase (Trk) inhibitors, introducing a picolinamide group with an amide bond at the third position significantly boosted activity. mdpi.com For some kinase inhibitors, small hydrophobic groups at this position have been shown to enhance binding within the ATP pocket. nih.gov Furthermore, direct halogenation at the C3 position is a common and effective strategy for creating diverse derivatives. rsc.orgnih.govacs.org

Position 5: The substituent at this position on the pyrimidine ring is often critical for potency. In Pim-1 kinase inhibitors, the 5-position substituent was found to be more important for activity than the 3-position substituent. nih.gov For Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine at this position led to a marked increase in inhibitory activity. mdpi.com

Position 6: While a synthetically accessible position, detailed SAR studies focusing on substitutions at the C6 position are less commonly reported compared to other sites. However, methods have been developed to introduce amine groups at this position, which can then be used to synthesize other fused ring systems. nih.gov

Position 7: This position on the pyrimidine ring is another key site for modification. Electron-donating groups, such as methoxy (–OCH3) or amino groups, are often introduced here to enhance binding interactions with target enzymes. nih.gov For example, a morpholine (B109124) ring at position 7 was found to be essential for interaction with the catalytic site of PI3Kδ. nih.gov

Key Positions for Substitution on the Pyrazolo[1,5-a]pyrimidine Core
General structure of pyrazolo[1,5-a]pyrimidine derivatives with positions 2, 3, 5, 6, and 7 highlighted for substitution.

The introduction of specific functional groups is a key strategy for modulating the activity of pyrazolo[1,5-a]pyrimidine derivatives.

Amide and Carboxamide: These groups are frequently incorporated to enhance biological activity, often by forming key hydrogen bonds with the target protein. The presence of a carboxamide moiety at the third position was found to be a significant contributor to TrkA inhibition. mdpi.com Further exploration of modifications around the carboxamide group is considered a promising strategy to improve potency and selectivity. mdpi.com

Carbonitrile: The carbonitrile (cyano) group is a common substituent in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comekb.eg For example, 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile displayed significant cytotoxicity against breast cancer cell lines. nih.gov The cyano group can also serve as a synthetic handle for further chemical transformations into other functional groups like carboxamides. ekb.egresearchgate.net

Pyrrolidine: Heterocyclic rings like pyrrolidine are often attached, particularly at the C5 position. A 2,5-difluorophenyl-substituted pyrrolidine moiety at this position was shown to substantially increase Trk inhibition. mdpi.com SAR studies suggest that variations within the pyrrolidine ring itself could lead to optimized biological activity. mdpi.com

Table 1: Influence of Functional Groups on Biological Activity

Functional Group Position Target/Activity Observation
Picolinamide (Amide) 3 TrkA Kinase Significantly enhanced inhibitory activity. mdpi.com
Carboxamide 3 TrkA Kinase Presence significantly enhanced activity. mdpi.com
2,5-difluorophenyl-pyrrolidine 5 Trk Kinase Markedly increased inhibitory activity. mdpi.com
Carbonitrile 3 MCF-7 Cancer Cells Derivative showed potent cytotoxic effects. nih.gov

Stereochemical Considerations and Their Impact on Target Interaction

Stereochemistry can play a crucial role in the biological activity of pyrazolo[1,5-a]pyrimidine derivatives by influencing how the molecule fits into the three-dimensional space of a biological target. The specific spatial arrangement of atoms can lead to more favorable interactions with amino acid residues in a binding site.

For instance, in the development of second-generation Trk inhibitors, the stereochemical configuration of a methyl group on a substituent significantly impacted the compound's activity. A derivative with an (R)-methyl group demonstrated activity comparable to a standard inhibitor, highlighting the importance of precise stereochemical control in designing potent molecules. mdpi.com

Role of Halogen Substitutions (e.g., Fluorine) in Modulating Pharmacological Properties

Halogen atoms, particularly fluorine, are widely used in medicinal chemistry to enhance the pharmacological properties of drug candidates. researchgate.net Incorporating fluorine into the pyrazolo[1,5-a]pyrimidine scaffold can improve metabolic stability, binding affinity, and membrane permeation. mdpi.com

In Trk inhibitors, the strategic placement of fluorine atoms was found to be critical for activity. mdpi.com Fluorine incorporation can enhance interactions with specific amino acid residues, such as Asn655, thereby increasing binding affinity. mdpi.com The substitution of a pyrrolidine ring at the C5 position with a 2,5-difluorophenyl group is a recurring motif in potent Trk inhibitors, underscoring the positive contribution of fluorine in this chemical space. mdpi.com Furthermore, direct halogenation of the pyrazolo[1,5-a]pyrimidine core, especially at the C3 position, is a well-established method for generating libraries of compounds for SAR studies. rsc.orgresearchgate.net

Table 2: Effect of Fluorine Substitution on Activity

Target Position of Fluorine Effect
Trk Kinase On phenyl ring of C5-pyrrolidine substituent Increased inhibitory activity. mdpi.com
Trk Kinase General incorporation Enhanced interactions with Asn655 residue. mdpi.comnih.gov

Ligand-Target Interaction Analysis: Key Amino Acid Residues and Binding Modes

Understanding the specific interactions between a pyrazolo[1,5-a]pyrimidine derivative and its biological target at the molecular level is fundamental to rational drug design. Techniques like X-ray crystallography and molecular docking have revealed key binding modes for this class of compounds against various protein targets.

A common interaction pattern for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors involves the formation of hydrogen bonds with the "hinge region" of the kinase ATP-binding site. This region connects the N- and C-lobes of the kinase and is a critical anchoring point for many inhibitors.

Trk Kinases: The pyrazolo[1,5-a]pyrimidine core is essential for interacting with the hinge region of Trk kinases. Specifically, the N1 atom of the pyrazole ring often forms a crucial hydrogen bond with the backbone amide of the methionine residue Met592. mdpi.comnih.gov

Pim-1 Kinase: For Pim-1 inhibitors, hydrogen bonding interactions between the C5-position substituent and the side chains of aspartate residues (Asp-128 and Asp-131) were identified as critical for potency. nih.gov

PI3Kδ Kinase: In PI3Kδ inhibitors, a morpholine group at the C7 position is vital, with its oxygen atom forming a key hydrogen bond with the hinge region residue Val-828. nih.gov

Beyond the hinge region, other interactions also contribute to binding affinity and selectivity. Hydrophobic interactions, π-π stacking, and electrostatic interactions with other amino acid residues within the active site help to stabilize the ligand-target complex. nih.gov For example, in Trk inhibitors, a pyridine ring can support hydrophobic interactions, while fluorine atoms can enhance interactions with residues like Asn655. mdpi.comnih.gov

Table 3: Key Ligand-Target Interactions for Pyrazolo[1,5-a]pyrimidine Derivatives

Target Kinase Key Interacting Residue(s) Type of Interaction
Trk Kinase Met592 Hydrogen bond with N1 of pyrazole core. mdpi.comnih.gov
Trk Kinase Asn655 Enhanced interaction with fluorine substituents. mdpi.comnih.gov
Pim-1 Kinase Asp-128, Asp-131 Hydrogen bond with C5-substituent. nih.gov

Computational Approaches and Molecular Modeling in Pyrazolo 1,5 a Pyrimidine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding mode of a ligand to its protein target.

Molecular docking studies have been instrumental in understanding the binding mechanism of Compound 13 within the ATP-binding site of the p110δ subunit of PI3Kδ. nih.gov These simulations reveal that the morpholine (B109124) group at the C(7) position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is crucial for its interaction with the catalytic site of the enzyme. nih.gov A critical hydrogen bond is formed between the oxygen atom of the morpholine ring and the backbone NH of Val-828 in the hinge region of the kinase. nih.gov This interaction is a hallmark of many potent and selective PI3Kδ inhibitors. nih.gov

Furthermore, the indole (B1671886) moiety at the C(5) position of the pyrazolo[1,5-a]pyrimidine core is suggested to form an additional hydrogen bond with the side chain of Asp-787, an important interaction within the affinity pocket that contributes to the selectivity for the PI3Kδ isoform. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold itself provides a rigid framework that orients these key interacting groups optimally within the binding site. nih.gov

While the primary focus for Compound 13 has been on PI3Kδ, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been investigated against other targets. For instance, some derivatives have been docked against DNA gyrase, where they are predicted to interact with the ATP-binding site of the GyrB subunit. researchgate.net Other studies have explored their potential as inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, and the main protease (3CLpro) of SARS-CoV-2, highlighting the versatility of this scaffold. nih.govsemanticscholar.org

Comparative docking studies are essential to benchmark the binding efficiency of a novel compound against established inhibitors. When docked into the PI3Kδ active site (PDB: 2WXP), Compound 13 demonstrates a binding mode that shares similarities with known pan-PI3K inhibitors like GDC-0941. nih.gov The ability of the pyrazolo[1,5-a]pyrimidine core to mimic the hinge-binding interactions of the purine (B94841) core of ATP and other known inhibitors is a key factor in its efficacy. nih.gov

The strategic placement of the morpholine group to engage with Val-828 and the indole moiety to interact with the affinity pocket are distinguishing features that contribute to its high potency and selectivity for the δ isoform over other PI3K isoforms like α, β, and γ. nih.govnih.gov This is a significant advantage, as isoform selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a drug candidate.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are critical for its reactivity and interactions with biological targets.

While specific DFT data for Compound 13 is not extensively published, general DFT studies on the pyrazolo[1,5-a]pyrimidine scaffold reveal important electronic characteristics. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

For the pyrazolo[1,5-a]pyrimidine core, the distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electronegative nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings as likely sites for hydrogen bond acceptance. mdpi.com The dipole moment of the molecule influences its solubility and ability to cross biological membranes. These quantum chemical parameters are vital for understanding the molecule's behavior in a biological environment and for optimizing its properties through further chemical modifications. researchgate.net

The rigid, planar nature of the fused pyrazolo[1,5-a]pyrimidine ring system limits its conformational flexibility. nih.gov This pre-organization of the core structure is advantageous for binding to the target protein, as less conformational entropy is lost upon binding, which can contribute to a more favorable binding affinity. Conformational analysis helps in understanding the accessible shapes of the molecule and identifying the low-energy conformations that are most likely to be biologically active. The energetic profile of the molecule, including the stability of different tautomeric forms, can also be assessed through computational methods. mdpi.com

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel drug candidates from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

The development of pharmacophore models for PI3Kδ inhibitors often includes features such as a hydrogen bond acceptor to interact with the hinge region (Val-828), hydrophobic groups to occupy the affinity pocket, and additional hydrogen bond donors or acceptors to enhance selectivity. researchgate.net Virtual screening campaigns using such pharmacophore models have been successful in identifying novel scaffolds, including those based on the pyrazolo[1,5-a]pyrimidine core. bohrium.com The identification of the 7-morpholinyl-pyrazolo[1,5-a]pyrimidine scaffold as a privileged structure for PI3Kδ inhibition is a testament to the utility of these in silico hit identification strategies. nih.gov The subsequent decoration of this core with substituents like the indole group at the C(5) position is a result of structure-based design and optimization aimed at enhancing potency and selectivity. nih.gov

In Silico Prediction of Biological Potentials

In silico tools are crucial for predicting the biological and pharmacological profiles of pyrazolo[1,5-a]pyrimidine derivatives. These predictions encompass a range of properties, from basic physicochemical characteristics to complex pharmacokinetic and toxicity profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). By modeling these properties, researchers can identify promising candidates early in the drug discovery pipeline and flag compounds that are likely to fail later in development due to poor bioavailability or toxicity.

Molecular docking simulations are another key computational tool used to predict the biological potential of this class of compounds. By modeling the binding interactions between the pyrazolo[1,5-a]pyrimidine derivatives and their target proteins, researchers can gain insights into the mechanism of action and predict inhibitory activity. For instance, molecular docking studies have been used to investigate the binding modes of pyrazolo[1,5-a]pyrimidine derivatives designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), two kinases implicated in cancer progression. mdpi.com These simulations revealed that the synthesized compounds adopt binding modes similar to known inhibitors, providing a rationale for their observed biological activity. mdpi.com

Similarly, computational analyses were performed on pyrazolo[1,5-a]pyrimidine derivatives 12a and 12b to evaluate their pharmacokinetic and toxicity properties. nih.gov Such preliminary in silico screenings are vital first steps that help define the bioactive chemical structure and guide further, more advanced studies. nih.gov The overarching goal is to use these computational predictions to explore and identify new drug candidates to tackle a range of health issues. nih.gov

The structural core of pyrazolo[1,5-a]pyrimidine is a versatile scaffold that can be modified to optimize interactions with various biological targets. nih.gov For example, in the development of selective PI3Kδ inhibitors, it was suggested that incorporating an indole group at the C(5) position could form an additional hydrogen bond with the amino acid residue Asp-787, thereby enhancing selectivity. nih.gov This type of structure-based design, guided by computational modeling, is instrumental in improving the potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compounds. nih.gov

Detailed research findings from in silico studies on various pyrazolo[1,5-a]pyrimidine derivatives are often presented in data tables to allow for clear comparison.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

This table presents in silico predicted data for a series of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating adherence to key drug-likeness rules.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of Five Violations
5c 418.443.52260
9a 321.362.67250
9c 400.423.21260
13a 415.473.88250
13c 494.534.42260
13d 445.493.51260
13e 461.494.26260
13h 499.983.99270

Data sourced from a study on the biological evaluation and molecular docking of pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: In Silico ADMET Prediction for Selected Pyrazolo[1,5-a]pyrimidine Derivatives

This table outlines the predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile for representative compounds.

CompoundGastrointestinal AbsorptionCYP Isoform InhibitionCarcinogenicity PredictionhERG Inhibition Risk
5c HighPredicted inhibitor of some isoformsNegativeMedium
9a HighPredicted inhibitor of some isoformsNegativeMedium
9c HighPredicted inhibitor of some isoformsNegativeMedium
13a HighPredicted inhibitor of some isoformsNegativeMedium
13c HighPredicted inhibitor of some isoformsNegativeMedium
13d HighPredicted inhibitor of some isoformsNegativeMedium
13e HighPredicted inhibitor of some isoformsNegativeMedium
13h HighPredicted inhibitor of some isoformsNegativeMedium

Data derived from computational analysis of pyrazolo[1,5-a]pyrimidines, indicating generally favorable ADMET properties. nih.gov

Preclinical in Vitro and Ex Vivo Studies of Pyrazolo 1,5 a Pyrimidine Derivatives

Enzymatic Inhibition Assays

Data from the Therapeutic Target Database indicates that Pyrazolo[1,5-a]pyrimidine (B1248293) derivative 16 is a patented compound recognized for its potential as a TrkA kinase inhibitor. ekb.egnih.gov Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various diseases, including cancer, making Trk kinases an attractive target for therapeutic intervention. The inhibitory activity of derivative 16 against TrkA suggests a potential mechanism of action for its observed biological effects. Further detailed enzymatic assays would be necessary to fully characterize its potency and selectivity against a broader panel of kinases.

Cell-Based Antiproliferative Assays

The cytotoxic potential of Pyrazolo[1,5-a]pyrimidine derivative 16 has been evaluated against a panel of human cancer cell lines. The antiproliferative activity is a key indicator of a compound's potential as an anticancer agent.

Initial reports highlighted the antitumor cytotoxicity of this specific derivative. ekb.eg Subsequent detailed studies have provided quantitative measures of its activity. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, have been determined for derivative 16 against various cell lines.

The table below summarizes the reported IC₅₀ values for this compound in different human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Adenocarcinoma> 100
HCT-116 Colon Carcinoma> 100
HepG2 Hepatocellular Carcinoma> 100

The results from the cell-based antiproliferative assays indicate that at the concentrations tested, this compound did not exhibit significant growth inhibition in the MCF-7, HCT-116, and HepG2 cancer cell lines, with IC₅₀ values exceeding 100 µM.

In Vitro Antimicrobial Susceptibility Testing

Currently, there is no publicly available data specifically detailing the in vitro antimicrobial susceptibility of this compound. While the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for antimicrobial properties, specific Minimum Inhibitory Concentration (MIC) values for derivative 16 against a panel of bacteria and fungi have not been reported in the reviewed literature.

Whole-Cell Screening Approaches

Information regarding the evaluation of this compound in whole-cell screening campaigns, beyond the standard antiproliferative assays mentioned above, is not available in the public domain. Such screens could potentially uncover novel mechanisms of action or therapeutic applications for this compound.

Target Identification and Validation for Pyrazolo 1,5 a Pyrimidine Derivatives

Identification of Key Protein Targets

Research has revealed that pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can inhibit a diverse array of protein targets, primarily within the kinase family. While the specific compound "derivative 16" has been identified as a potent and selective inhibitor of Adaptor Associated Kinase 1 (AAK1), the broader class of pyrazolo[1,5-a]pyrimidines has been shown to target several other significant proteins.

Adaptor Associated Kinase 1 (AAK1)

A specific macrocyclic pyrazolo[1,5-a]pyrimidine, designated as compound 16 , has been identified as a potent and selective inhibitor of AAK1, a member of the Numb-associated kinase (NAK) family. This family of kinases is involved in clathrin-mediated endocytosis, a cellular process often hijacked by viruses. In a structure-guided activity relationship study, compound 16 demonstrated significant potency and selectivity. It is described as the most potent macrocycle from its series with notable selectivity for AAK1 over the related kinase BIKE.

The inhibitory activity of compound 16 was profiled against members of the NAK family, revealing its potential as a dual inhibitor of AAK1 and Cyclin G-associated kinase (GAK), another member of the family.

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivative 16 Against NAK Family Kinases
Target KinaseCellular EC₅₀Selectivity (AAK1 vs. BIKE)
AAK140 nM85-fold
GAK80 nM
BIKE3.41 µM

Other Key Protein Targets for the Pyrazolo[1,5-a]pyrimidine Scaffold

While derivative 16 is specifically highlighted for its AAK1 activity, the general pyrazolo[1,5-a]pyrimidine scaffold is known to be a versatile inhibitor of various other kinases and enzymes. It is important to note that the following information pertains to the broader class of these derivatives and not specifically to derivative 16.

Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several clinically approved Trk inhibitors, such as Larotrectinib and Repotrectinib, used in the treatment of cancers with NTRK gene fusions. mdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that the pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the kinase hinge region. mdpi.com Numerous derivatives have been synthesized and tested, with some compounds showing potent enzymatic inhibition of TrkA with IC₅₀ values in the low nanomolar range (e.g., 1.7 nM). nih.gov

Cyclin-Dependent Kinases (CDKs): Various pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. nih.gov For instance, the derivative BS-194 (also referred to as compound 4k) is a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9, with IC₅₀ values of 3, 30, 30, 250, and 90 nmol/L, respectively. nih.govox.ac.uk

Phosphoinositide 3-Kinase δ (PI3Kδ): The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for the development of selective PI3Kδ inhibitors for treating inflammatory and autoimmune diseases. mdpi.commdpi.com Libraries of these derivatives have been synthesized, yielding compounds with IC₅₀ values in the low nanomolar range and high selectivity against the PI3Kδ isoform. mdpi.com For example, compound CPL302415 showed an IC₅₀ value of 18 nM for PI3Kδ with high selectivity over other PI3K isoforms. mdpi.com

Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly selective inhibitors of CK2, a serine/threonine kinase implicated in cancer. nih.gov

B-Raf Kinase: A novel series of ATP-competitive B-Raf inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold has been described. These inhibitors show excellent cellular potency and high selectivity for the B-Raf(V600E) mutant, which is common in melanoma. rsc.org

Carbonic Anhydrase: Novel series of coumarin-based compounds featuring a pyrazolo[1,5-a]pyrimidine moiety have been designed as potential anticancer agents that inhibit cancer-related carbonic anhydrase isoforms IX and XII. nih.gov

Phosphodiesterase 2A (PDE2A): A series of pyrazolo[1,5-a]pyrimidine-based inhibitors of PDE2A have been discovered for the potential treatment of cognitive disorders. nih.gov These compounds were developed to be structurally distinct from other clinical candidates and were optimized for potency and selectivity. nih.gov

DNA Gyrase B, Enoyl-ACP Reductase, 3CLpro: Extensive literature searches did not yield specific information on the activity of pyrazolo[1,5-a]pyrimidine derivatives, including derivative 16, against DNA Gyrase B, Enoyl-ACP Reductase, or the viral protease 3CLpro. While some pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of viral polymerases like HCV RNA polymerase, their activity against cysteine proteases like 3CLpro is not well-documented in the reviewed literature. nih.govmdpi.com

Inhibitory Activities of Various Pyrazolo[1,5-a]pyrimidine Derivatives (General Scaffold)
Compound Name/SeriesTargetReported IC₅₀/Activity
Picolinamide-substituted derivativesTrkA1.7 nM
BS-194 (4k)CDK23 nM
BS-194 (4k)CDK1 / CDK530 nM
CPL302415 (6)PI3Kδ18 nM
Indole (B1671886) Derivatives (e.g., CPL302253)PI3Kδ2.8 nM

Virtual Reverse Screening for Target Prediction

To identify potential biological targets for novel or existing compounds, a computational approach known as virtual reverse screening (or inverse virtual screening) can be employed. This method involves docking a single compound of interest, such as a pyrazolo[1,5-a]pyrimidine derivative, against a large collection of protein structures in silico to predict potential binding partners.

An inverse virtual screening approach was applied to a series of newly synthesized pyrazolo[1,5-a]pyrimidine and related hetaryl compounds to assess their potential efficacy against various protein targets involved in malaria. This computational study performed docking on a panel of 94 protein targets from the protozoan parasite Plasmodium falciparum. The goal was to analyze possible interactions and identify the most likely targets, thereby guiding future experimental assays. This in silico method serves as a powerful tool for hypothesis generation in the early stages of drug discovery, helping to prioritize compounds and potential therapeutic indications.

Genetic Approaches for Target Validation

Confirming that a compound's therapeutic or cellular effect is mediated through the inhibition of a specific target is a critical step known as target validation. Genetic approaches are among the most definitive methods for this purpose. While specific applications of these techniques for this compound are not detailed in the available literature, the principles are widely applied in kinase inhibitor development. crossfire-oncology.com

Whole-Genome Sequencing of Resistant Mutants: A common and powerful strategy for target validation is the generation and analysis of drug-resistant mutants. This involves exposing a population of cells or microorganisms to a lethal concentration of the inhibitor. The few cells that survive will have acquired mutations that confer resistance. By performing whole-genome sequencing on these resistant clones and comparing their genomes to the non-resistant parent cells, researchers can identify the specific gene mutations responsible for resistance. Frequently, these mutations are found within the gene encoding the drug's primary target. This method provides strong evidence for the drug-target interaction in a biological context.

Recombineering: Recombineering (recombination-mediated genetic engineering) is a molecular biology technique that allows for precise modification of DNA in living cells. For target validation, this could involve introducing a specific mutation into the putative target protein that is known or hypothesized to confer resistance to an inhibitor. If cells engineered to express this mutant protein become resistant to the compound, it provides strong evidence that the compound's activity is mediated through that specific target. Conversely, sensitizing mutations can be introduced to confirm target engagement. This method offers a highly controlled way to test the functional relationship between a compound and its intended target.

Lead Optimization and Drug Design Strategies for Pyrazolo 1,5 a Pyrimidine Derivatives

Structure-Guided Design Principles

Structure-guided design, which utilizes high-resolution structural information from X-ray crystallography and molecular modeling, is a cornerstone of the optimization process for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govlookchem.com This approach allows for a detailed understanding of the binding interactions between the inhibitor and its target protein, facilitating rational modifications to improve affinity and selectivity.

A critical interaction for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase ATP-binding site. mdpi.comnih.gov For example, X-ray co-crystal structures of inhibitors bound to cyclin-dependent kinase 2 (CDK2) and casein kinase 2 (CK2) reveal that the pyrazolo[1,5-a]pyrimidine core consistently engages with the hinge region. Specifically, the N2 atom of the pyrazole (B372694) ring and the exocyclic amine at the C7 position often act as hydrogen bond donors and acceptors, anchoring the molecule in the active site. nih.gov

In the development of B-Raf kinase inhibitors, a proposed binding model for an initial hit compound showed no specific polar interaction between an ester moiety and the protein. lookchem.com This insight prompted the removal of the metabolically unstable ester and the introduction of new functional groups at the 2-position, guided by the goal of establishing a direct interaction with the kinase hinge. lookchem.com Similarly, in the design of CK2 inhibitors, a key interaction was identified with a buried water molecule adjacent to the gatekeeper residue, Phe¹¹³, which was crucial for achieving high binding affinity. nih.gov

Structure-activity relationship (SAR) studies, informed by these structural insights, guide the placement of substituents to optimize interactions with specific pockets within the active site. For instance, in a series of B-Raf inhibitors, a 3-trifluoromethyl substituted benzamide (B126) was found to occupy a hydrophobic pocket created by surrounding isoleucine and histidine residues. lookchem.com

Strategies for Enhancing Potency and Selectivity

A primary goal in lead optimization is to maximize the potency of a compound against its intended target while minimizing activity against other related proteins, thereby improving its selectivity and reducing the potential for off-target effects.

Introduction of Hinge-Region Interacting Groups: A key strategy to enhance potency is to introduce chemical groups that can form strong interactions with the kinase hinge region. lookchem.com In an effort to optimize a pyrazolo[1,5-a]pyrimidine scaffold for B-Raf inhibition, structure-guided design was used to introduce kinase hinge-interacting groups at the 2-position of the core. lookchem.com This led to the identification of a lead compound with significantly enhanced enzymatic and cellular potency. lookchem.com The N1 atom of the pyrazolo[1,5-a]pyrimidine core is frequently observed forming a hydrogen bond with the methionine residue (Met592) in the hinge region of Tropomyosin receptor kinase (Trk) inhibitors. mdpi.com

Substituent Effects on Potency and Selectivity: Systematic modification of substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring is crucial for tuning biological activity.

C3-Position: In a series of Pim-1 kinase inhibitors, aryl substitutions at the 3-position were explored. It was found that the length of a linker chain at this position was critical for maintaining hydrogen bonds with key aspartate residues in the Pim-1 active site. nih.gov

C5-Position: For PI3Kδ inhibitors, introducing indole (B1671886) derivatives at the C5-position was suggested to form an additional hydrogen bond with an aspartate residue (Asp-787), enhancing selectivity over other PI3K isoforms. nih.govsemanticscholar.org

C6-Position: In KDR kinase inhibitors, placing 4-methoxyphenyl (B3050149) and 3-thienyl groups at the 6- and 3-positions, respectively, fully optimized potency. sci-hub.se

C7-Position: The installation of a morpholine (B109124) group at the C7 position of PI3Kδ inhibitors was found to be crucial, with the morpholine oxygen forming a key hydrogen bond with a valine residue (Val-828) in the hinge region. nih.govmdpi.com

The following table presents SAR data for a series of pyrazolo[1,5-a]pyrimidine-based KDR kinase inhibitors, illustrating the impact of substitutions on potency.

CompoundR3R6KDR IC50 (nM)
4a 3-Thienyl4-(2-Morpholinoethoxy)phenyl1.8
4b Phenyl4-(2-Morpholinoethoxy)phenyl3.5
4c 3-Thienyl3-(2-Morpholinoethoxy)phenyl6.0
4d 3-Thienyl4-(2-(N,N-Dimethylamino)ethoxy)phenyl1.4
4e 3-Thienyl4-(3-(N,N-Dimethylamino)propoxy)phenyl1.9
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2002. sci-hub.se

Modification for Improved Pharmacological Profile

Beyond potency and selectivity, a successful drug candidate must possess favorable pharmacological properties, including adequate solubility and metabolic stability (ADME properties).

Solubility Optimization: Poor aqueous solubility is a common challenge with heterocyclic compounds. To address this, solubilizing functionalities are often introduced. In a series of KDR kinase inhibitors, initial leads were highly lipophilic and poorly soluble. sci-hub.se Modifications such as adding a basic side-chain to the 6-aryl ring or incorporating pyridyl groups significantly improved physical properties, leading to marked increases in cellular activity. sci-hub.se The introduction of an oxetane (B1205548) ring has also been successfully used as a strategy to lower lipophilicity and reduce binding to plasma proteins. nih.gov

Improving Pharmacokinetic Properties: Modifications aimed at improving solubility often have a positive impact on pharmacokinetic profiles. For KDR inhibitors, the more polar analogues demonstrated reduced clearance, a lower volume of distribution, and improved oral bioavailability in rats compared to the less soluble parent compounds. sci-hub.se In the optimization of KDM5 inhibitors, property-based design approaches led to compound 48, which maintained good physicochemical properties and an excellent pharmacokinetic profile in mice. nih.gov Conversely, for a highly selective CK2 inhibitor, a polar carboxylic acid moiety that was essential for potency limited the compound's cellular activity, highlighting the delicate balance required between potency and drug-like properties. nih.gov

Macrocyclization as a Design Strategy

Macrocyclization, the process of linking two substitution points on a molecule to form a large ring, has emerged as a powerful strategy in drug design. For pyrazolo[1,5-a]pyrimidine derivatives, this approach has been used to enhance both potency and selectivity by conformationally constraining the molecule. mdpi.comnih.gov

In the development of selective CK2 inhibitors, optimization of the pyrazolo[1,5-a]pyrimidine scaffold included macrocyclization. nih.gov This strategy led to a compound that displayed high in vitro potency and exceptional selectivity for CK2. nih.gov Similarly, novel macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as Trk inhibitors, with many exhibiting potent activity. mdpi.com The introduction of a macrocyclic structure based on the pyrazolo[1,5-a]pyrimidine scaffold was found to be crucial for enhancing kinase inhibition against TrkA. mdpi.com This conformational constraint can pre-organize the inhibitor into its bioactive conformation for binding to the target, reducing the entropic penalty upon binding and thus increasing affinity.

Isosteric Replacements in Lead Optimization

Isosteric replacement involves substituting a functional group in a molecule with another group that has similar physical and chemical properties. This strategy is widely used to fine-tune a compound's properties, such as its size, shape, electronics, and metabolic stability.

Future Perspectives and Research Directions for Pyrazolo 1,5 a Pyrimidine Derivatives

Exploration of Novel Synthetic Pathways and Functionalizations

The synthesis of pyrazolo[1,5-a]pyrimidines is a dynamic area of research, with continuous efforts to develop more efficient and versatile methods. nih.gov Traditional approaches, such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, remain widely used due to their effectiveness in constructing the core bicyclic system. nih.gov However, the focus is shifting towards more innovative strategies that allow for greater structural diversity and functionalization.

Key areas of future exploration include:

Advanced Cyclization and Condensation Reactions: Researchers are exploring novel cyclization and condensation strategies to access a wider range of substituted pyrazolo[1,5-a]pyrimidines. nih.gov This includes the use of diverse starting materials and catalysts to control regioselectivity and improve yields. nih.gov

Modern Synthetic Methodologies: Techniques like microwave-assisted synthesis are being increasingly employed to accelerate reaction times, enhance yields, and reduce the environmental impact of synthetic processes. nih.gov

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have proven invaluable for introducing a variety of functional groups onto the pyrazolo[1,5-a]pyrimidine (B1248293) core, significantly expanding the accessible chemical space and enabling detailed structure-activity relationship (SAR) studies. nih.govrsc.org

Post-Functionalization Strategies: Efforts are also directed towards the development of methods for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This allows for the rapid generation of analog libraries for biological screening. mdpi.com For instance, nucleophilic aromatic substitution (NAS) reactions have been successfully used to introduce various amino groups at different positions of the ring system. mdpi.com

These advancements in synthetic chemistry are crucial for generating novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Discovery of New Biological Targets and Mechanisms of Action

While pyrazolo[1,5-a]pyrimidine derivatives are well-established as potent protein kinase inhibitors, future research aims to uncover new biological targets and elucidate novel mechanisms of action. nih.govrsc.org This will broaden their therapeutic applications beyond oncology.

Current and future research directions include:

Expanding the Target Landscape: While kinases like Tropomyosin receptor kinases (Trks), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks) are prominent targets, researchers are actively screening these compounds against a wider range of biological targets. mdpi.comnih.govnih.gov For example, a derivative known as RD-I-53 has shown selective inhibition of VPS34 kinase and JAK1-JH2 pseudokinase. byu.edu

Modulating New Signaling Pathways: The identification of novel targets will lead to the modulation of different cellular signaling pathways involved in various diseases. This could open up therapeutic avenues for inflammatory conditions, neurodegenerative disorders, and infectious diseases. researchgate.netgoogle.com

Understanding Resistance Mechanisms: As with any targeted therapy, the development of drug resistance is a significant challenge. mdpi.com Future research will focus on understanding the mechanisms by which cancer cells develop resistance to pyrazolo[1,5-a]pyrimidine-based inhibitors. This knowledge will be crucial for designing next-generation inhibitors that can overcome resistance. mdpi.com

Reversal of Multidrug Resistance: Excitingly, novel pyrazolo[1,5-a]pyrimidine derivatives are being explored as agents to reverse multidrug resistance (MDR) in cancer. nih.gov For instance, compound 16q has been shown to enhance the sensitivity of multidrug-resistant cells to paclitaxel (B517696) by inhibiting the function of P-glycoprotein (ABCB1). nih.gov

Design of Multi-Target and Dual Inhibitors

The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in the development of multi-target or dual inhibitors that can simultaneously modulate two or more key biological targets. The pyrazolo[1,5-a]pyrimidine scaffold is well-suited for this approach.

Recent and future efforts in this area include:

Dual Kinase Inhibition: Researchers are designing pyrazolo[1,5-a]pyrimidine derivatives that can inhibit two different kinases involved in cancer progression. For example, compounds have been developed that show dual inhibitory activity against CDK2 and TRKA kinases. nih.gov This strategy holds the promise of enhanced anticancer efficacy and a reduced likelihood of drug resistance. nih.gov

Targeting Kinases and Other Enzymes: The design of dual inhibitors is not limited to kinases. Future research may explore the development of pyrazolo[1,5-a]pyrimidine derivatives that can inhibit a kinase and another type of enzyme, or even a protein-protein interaction.

Structure-Based Design: The design of these multi-target agents relies heavily on a deep understanding of the structure-activity relationships for each target. Computational modeling and X-ray crystallography are invaluable tools in this process. nih.gov

Application of Advanced Computational Methods in Drug Design

Advanced computational methods are playing an increasingly important role in the design and development of new pyrazolo[1,5-a]pyrimidine derivatives. These in silico techniques can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before they are synthesized.

Key computational approaches being applied include:

Molecular Docking: This technique is used to predict the binding mode of a ligand within the active site of a target protein. ekb.eg It helps in understanding the key interactions responsible for binding and in designing new molecules with improved affinity and selectivity. ekb.eg

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help in understanding the relationship between the chemical structure of a compound and its biological activity. mdpi.com This information is then used to design new derivatives with enhanced potency. mdpi.com

Virtual Screening: Large compound libraries can be screened computationally to identify potential hits for a specific biological target. mdpi.com This approach saves time and resources compared to traditional high-throughput screening.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. mdpi.com

ADME/T Prediction: Computational models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

The integration of these computational methods into the drug discovery pipeline is expected to streamline the development of the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.

Q & A

Q. What are the most reliable synthetic routes for Pyrazolo[1,5-a]pyrimidine derivatives, and how are structural assignments validated?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-component reactions (MCRs) using substituted 5-aminopyrazoles as precursors. For example, a three-step one-pot method involves condensation of β-keto esters with hydrazines, followed by cyclization with nitriles under basic conditions . Characterization relies on high-resolution mass spectrometry (HRMS) for molecular weight confirmation and elemental analysis for purity validation (e.g., C: 61.65%, H: 4.38%, N: 27.65% for derivative 6a in ). X-ray crystallography is critical for resolving ambiguities in regiochemistry, as demonstrated for ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate .

Q. What in vitro assays are commonly used to evaluate the biological activity of these derivatives?

Anticancer activity is assessed using MTT assays against human carcinoma cell lines (e.g., HCT-116 colon, PC-3 prostate, and HepG-2 liver), with IC50 values calculated for structure-activity relationship (SAR) studies . Antifungal activity is tested via well diffusion assays against phytopathogenic fungi like Escherichia coli (ATCC 25922), with zone-of-inhibition measurements . Enzymatic inhibitory activity (e.g., CDK2 or BMP receptor targets) is evaluated using fluorescence-based kinase assays .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be systematically addressed?

Regioselective functionalization at position 7 is achieved through ultrasound-assisted reactions in aqueous media with KHSO4 as a catalyst, which enhances reaction efficiency (76–93% yields) . Solvent-free conditions under microwave irradiation further improve selectivity for derivatives like 7-alkylaminopyrazolo[1,5-a]pyrimidines, reducing side-product formation . Computational modeling (e.g., DFT) aids in predicting reactive sites, as seen in fluorophore design studies .

Q. How do structural modifications at positions 3, 5, and 7 influence anticancer potency?

Substituents at position 3 (e.g., carboxamide groups) enhance cytotoxicity by interacting with kinase ATP-binding pockets, as shown for 5-(naphthalen-2-yl) derivatives (IC50: 2.7 μM in HCT116) . Position 5 methyl groups improve metabolic stability but reduce solubility, requiring trade-offs in lead optimization . Position 7 trifluoromethyl groups increase enzymatic inhibition (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives against ROS1 kinase) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values often arise from assay variability (e.g., serum concentration in cell culture) or differences in derivative purity. For example, Schiff base derivatives (e.g., 13a-c) showed inconsistent activity against HepG-2 cells due to hydrolytic instability under assay conditions . Meta-analysis of SAR data, combined with molecular docking (e.g., AutoDock Vina), helps identify confounding factors like off-target interactions .

Q. How are photophysical properties leveraged for imaging or sensing applications?

Pyrazolo[1,5-a]pyrimidine-based fluorophores exhibit tunable Stokes shifts (up to 6,500 cm⁻¹) and quantum yields (ϕ = 0.17–0.51) dependent on aryl substituents. For example, 4d (R = p-methoxyphenyl) shows strong solvatochromism, enabling viscosity sensing in lipid membranes . Solid-state emission (λem = 480–520 nm) is exploited in OLED material design .

Methodological Guidance

Q. What analytical techniques are essential for purity assessment and structural elucidation?

  • HRMS (ESI): Confirms molecular ion peaks (e.g., [M + H]⁺ = 254.1039 for derivative 6a) .
  • X-ray crystallography: Resolves bond angles and dihedral distortions (e.g., C7–C8 distance = 1.470 Å in ).
  • NMR (¹H/¹³C): Assigns regiochemistry; for example, upfield shifts at δ 2.1–2.3 ppm indicate methyl groups at position 5 .

Q. How can computational tools enhance derivative design?

  • Molecular docking: Predicts binding modes to targets like CDK2 (PDB: 1AQ1) using PyMOL .
  • QSAR models: Correlate logP values with antifungal activity (R² > 0.85 for derivatives in ).
  • DFT calculations: Optimize HOMO-LUMO gaps for photophysical applications (e.g., ΔE = 3.2 eV for fluorophore 4f) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.